Dihomo-|A-linolenic Acid-d6

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

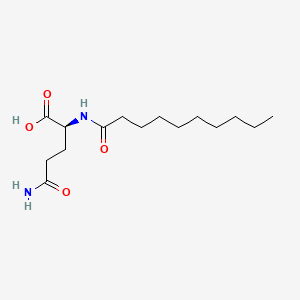

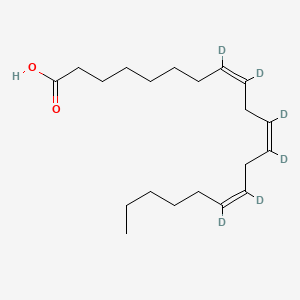

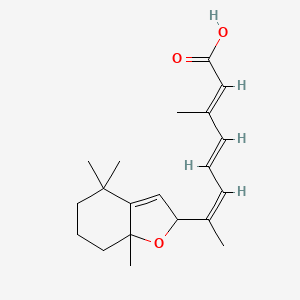

二同型-γ-亚麻酸-d6 是二同型-γ-亚麻酸的一种氘代形式,二同型-γ-亚麻酸是一种含有 20 个碳原子和三个顺式双键的多不饱和脂肪酸。 该化合物在代谢途径和炎症的研究中具有重要意义,因为它作为各种生物活性脂质的前体发挥作用 .

作用机制

二同型-γ-亚麻酸-d6 通过作为各种生物活性脂质(包括前列腺素和白三烯)的前体发挥作用 . 这些脂质在炎症和免疫反应中起着至关重要的作用。 该化合物由环氧合酶和脂氧合酶等酶代谢,导致形成抗炎和促炎介质 .

与相似化合物的比较

相似化合物

花生四烯酸: 另一种含有 20 个碳原子但有四个顺式双键的多不饱和脂肪酸.

γ-亚麻酸: 一种含有 18 个碳原子和三个顺式双键的脂肪酸.

亚油酸: 一种含有 18 个碳原子和两个顺式双键的脂肪酸.

独特性

二同型-γ-亚麻酸-d6 由于其氘代形式而独一无二,这使其成为质谱法和代谢研究中宝贵的工具。 它作为抗炎和促炎介质前体的作用也使其与其他类似脂肪酸区分开来 .

生化分析

Biochemical Properties

Dihomo-γ-linolenic Acid-d6 plays a crucial role in biochemical reactions. It is a substrate for the enzymes cyclooxygenase and lipoxygenase . The interactions between Dihomo-γ-linolenic Acid-d6 and these enzymes lead to the production of various eicosanoids, which are signaling molecules that have wide-ranging effects on the body’s cardiovascular, immune, and inflammatory responses .

Cellular Effects

Dihomo-γ-linolenic Acid-d6 has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has anti-inflammatory and anti-proliferative activities, and it can attenuate atherosclerosis in the apolipoprotein E deficient mouse model system .

Molecular Mechanism

The molecular mechanism of Dihomo-γ-linolenic Acid-d6 involves its conversion into prostaglandin E1 (PGE1) through the cyclooxygenase pathway . PGE1 inhibits platelet aggregation and also exerts a vasodilatory effect . This mechanism of action allows Dihomo-γ-linolenic Acid-d6 to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Dihomo-γ-linolenic Acid-d6 is involved in several metabolic pathways. It can be converted to arachidonic acid (AA), another 20-carbon ω-6 PUFA . This conversion involves various enzymes and cofactors . The balance of AA to DGLA is a critical factor affecting inflammatory processes in the body .

准备方法

合成路线和反应条件

二同型-γ-亚麻酸-d6 可以通过γ-亚麻酸的延长来合成,这涉及将两个碳原子添加到γ-亚麻酸分子中。 该过程通常由脂肪酸延伸酶催化 . 氘代形式,二同型-γ-亚麻酸-d6,是通过在分子中的特定位置掺入氘原子来制备的。 这是通过在合成过程中使用氘代试剂和溶剂来实现的 .

工业生产方法

二同型-γ-亚麻酸-d6 的工业生产涉及使用生物技术方法,例如发酵能够生产所需脂肪酸的基因工程微生物。 这些微生物在氘代培养基中培养,以将氘掺入脂肪酸中 .

化学反应分析

科学研究应用

相似化合物的比较

Similar Compounds

Arachidonic Acid: Another polyunsaturated fatty acid with 20 carbon atoms, but with four cis double bonds.

γ-Linolenic Acid: An 18-carbon fatty acid with three cis double bonds.

Linoleic Acid: An 18-carbon fatty acid with two cis double bonds.

Uniqueness

Dihomo-γ-Linolenic Acid-d6 is unique due to its deuterated form, which makes it a valuable tool in mass spectrometry and metabolic studies. Its role as a precursor to both anti-inflammatory and pro-inflammatory mediators also distinguishes it from other similar fatty acids .

属性

IUPAC Name |

(8Z,11Z,14Z)-8,9,11,12,14,15-hexadeuterioicosa-8,11,14-trienoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13H,2-5,8,11,14-19H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-/i6D,7D,9D,10D,12D,13D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOBAELRKJCKHQD-JALKMEHMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]/C(=C(\[2H])/C/C(=C(/[2H])\C/C(=C(/[2H])\CCCCCCC(=O)O)/[2H])/[2H])/CCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: Why is Dihomo-γ-linolenic Acid-d6 used in the research instead of the non-deuterated Dihomo-γ-linolenic Acid?

A1: The research utilizes Dihomo-γ-linolenic Acid-d6 as an internal standard for the quantification of Dihomo-γ-linolenic Acid in serum samples using LC-MS/MS. [] Internal standards are crucial in mass spectrometry to correct for variations during sample preparation and ionization. Deuterated analogs, like Dihomo-γ-linolenic Acid-d6, are chemically similar to the target analyte but have a different mass due to the presence of heavier deuterium atoms. This mass difference allows for differentiation during mass spectrometry analysis, while the similar chemical behavior ensures that the internal standard undergoes similar extraction and ionization efficiencies as the target analyte.

Q2: What analytical method is used to detect Dihomo-γ-linolenic Acid and its deuterated counterpart in the study?

A2: The research employs Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) to detect and quantify Dihomo-γ-linolenic Acid and Dihomo-γ-linolenic Acid-d6. [] This technique combines the separation capabilities of liquid chromatography with the sensitivity and selectivity of mass spectrometry.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

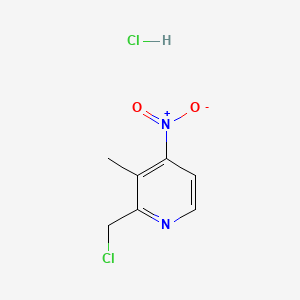

![(4aR,8aR)-4-nitroso-2,3,4a,5,6,7,8,8a-octahydro-1H-pyrazino[2,3-b]pyrazine](/img/structure/B586364.png)